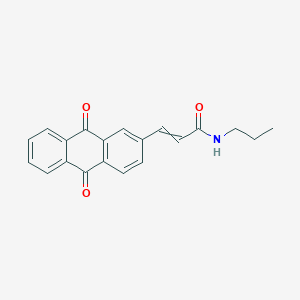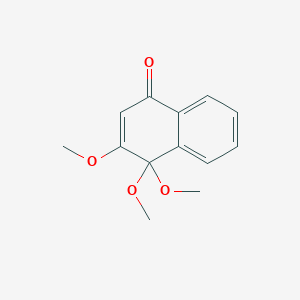
3,4,4-Trimethoxynaphthalen-1(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4-Trimethoxynaphthalen-1(4H)-one is an organic compound belonging to the naphthalene family. Naphthalene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of methoxy groups in the compound suggests potential reactivity and functionalization possibilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethoxynaphthalen-1(4H)-one typically involves the introduction of methoxy groups onto a naphthalene core. One possible route could be the methylation of hydroxynaphthalene derivatives using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions could introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution could introduce alkyl or acyl groups.
Scientific Research Applications
3,4,4-Trimethoxynaphthalen-1(4H)-one may find applications in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action for 3,4,4-Trimethoxynaphthalen-1(4H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxy groups could play a role in binding interactions or influence the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxynaphthalene
- 2-Methoxynaphthalene
- 3,4-Dimethoxynaphthalene
Comparison
Compared to these similar compounds, 3,4,4-Trimethoxynaphthalen-1(4H)-one has an additional methoxy group, which could enhance its reactivity and potential applications. The specific positioning of the methoxy groups may also influence its chemical behavior and interactions.
Conclusion
This compound is a compound with potential applications in various scientific fields. Its synthesis, reactivity, and applications make it a valuable subject for further research and exploration.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
CAS No. |
74097-15-7 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3,4,4-trimethoxynaphthalen-1-one |
InChI |
InChI=1S/C13H14O4/c1-15-12-8-11(14)9-6-4-5-7-10(9)13(12,16-2)17-3/h4-8H,1-3H3 |
InChI Key |
VZEJNDRHYKMZSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C2=CC=CC=C2C1(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


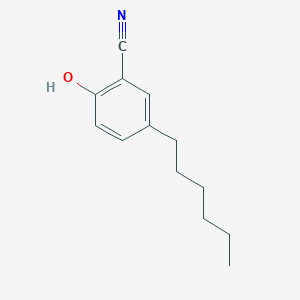
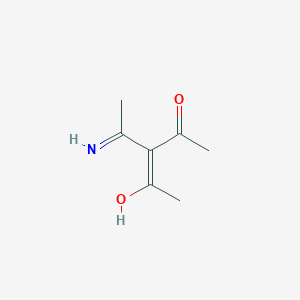
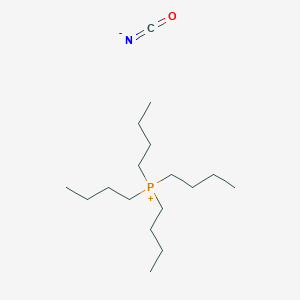
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)

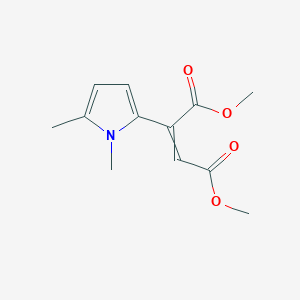
![4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]](/img/structure/B14444841.png)

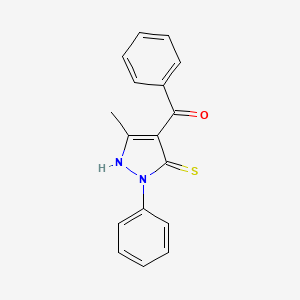
![[2-[2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(4-aminobutylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444873.png)

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-](/img/structure/B14444881.png)
![N'-([1,1'-Biphenyl]-2-yl)benzenecarboximidamide](/img/structure/B14444882.png)
